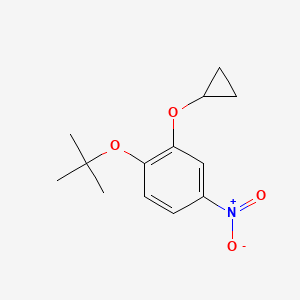
1-Tert-butoxy-2-cyclopropoxy-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butoxy-2-cyclopropoxy-4-nitrobenzene is an organic compound with the molecular formula C13H17NO4 It features a benzene ring substituted with tert-butoxy, cyclopropoxy, and nitro groups
Vorbereitungsmethoden
The synthesis of 1-Tert-butoxy-2-cyclopropoxy-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzene derivative followed by the introduction of tert-butoxy and cyclopropoxy groups through etherification reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-Tert-butoxy-2-cyclopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. .
Wissenschaftliche Forschungsanwendungen
1-Tert-butoxy-2-cyclopropoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Tert-butoxy-2-cyclopropoxy-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the tert-butoxy and cyclopropoxy groups influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butoxy-2-cyclopropoxy-4-nitrobenzene can be compared with similar compounds such as:
1-Tert-butoxy-4-cyclopropoxy-2-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.
1-Tert-butoxy-2-cyclopropoxy-4-aminobenzene: The nitro group is replaced with an amino group.
1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene: The nitro group is replaced with a methyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11-7-4-9(14(15)16)8-12(11)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI-Schlüssel |
ZAUCTPIRTKVVHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















